molecular formula C18H18N4OS B2969200 7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109478-84-2

7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2969200
CAS RN: 2109478-84-2
M. Wt: 338.43
InChI Key: NZXJOTSWBNHQEK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a phenylethylamino group, a thienyl group, and a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenylethylamino, thienyl, and dihydropyrazolo[1,5-a]pyrazin-4(5H)-one groups suggests a complex structure with multiple rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might make the compound a base, while the pyrazinone group could potentially make it reactive towards nucleophiles .

Scientific Research Applications

  • Synthesis and Biological Activities:

    • Research has been conducted on the synthesis of new bioactive compounds, including derivatives of pyrazino[2,3-e][1,3] oxazepines and pyrazino[2,3-e][1,3] diazepines, which bear resemblances to the queried compound. These compounds exhibit antimicrobial activities with good to excellent results (Ayyash, Juwair, Najeeb, & Jasim, 2021).
    • Another study focused on the synthesis of Schiff bases containing pyrazolone, which showed moderate to good antibacterial activity. This research aligns with the interest in pyrazolone derivatives, such as the queried compound (Asiri & Khan, 2010).
  • Antimicrobial Properties:

    • A study on the synthesis of bifunctional thieno[3,2-c]pyrazole, pyrazolothieno[2,3-d]pyrimidin derivatives, related to the queried compound, revealed moderate to high antimicrobial activity against various microorganisms (Aly, 2016).
    • Novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives were synthesized for in vitro antibacterial, anti-tuberculosis screening, and cytotoxicity MTT assay. This research shows the potential medical applications of pyrazole derivatives (Vasava et al., 2019).
  • Pharmacological Activities:

    • The synthesis of various thiazolylpyrazole derivatives and related compounds was explored, with a focus on potential pharmacological activities, demonstrating the broad interest in pyrazole derivatives in medicinal chemistry (Amer, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its synthesis, or exploration of its potential uses .

properties

IUPAC Name

7-(2-phenylethylamino)-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18-15-11-14(16-7-4-10-24-16)21-22(15)17(12-20-18)19-9-8-13-5-2-1-3-6-13/h1-7,10-11,17,19H,8-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXJOTSWBNHQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=CS3)C(=O)N1)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

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